ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate

Physicochemical characterization Distillation purification Process chemistry

Researchers building quinoxalinone libraries often encounter failed cyclocondensations with conventional esters. Ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate (ImCOCO₂Et) solves this as a bis-electrophilic imidazolide. • Reacts directly with diamines without N-protection • Mild acylation via imidazolide leaving group (pKaH 7.0) • Distills at 100 °C/1 Torr; ambient storage • Chemoselective reduction to α-hydroxy esters.

Molecular Formula C7H8N2O3
Molecular Weight 168.152
CAS No. 75716-82-4
Cat. No. B2589995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(1H-imidazol-1-yl)-2-oxoacetate
CAS75716-82-4
Molecular FormulaC7H8N2O3
Molecular Weight168.152
Structural Identifiers
SMILESCCOC(=O)C(=O)N1C=CN=C1
InChIInChI=1S/C7H8N2O3/c1-2-12-7(11)6(10)9-4-3-8-5-9/h3-5H,2H2,1H3
InChIKeyCAAIBUKGGKFUKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate (CAS 75716-82-4): Compound Class and Core Characteristics for Procurement Evaluation


Ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate (CAS 75716-82-4), also known as imidazol-1-yl-oxo-acetic acid ethyl ester or ImCOCO₂Et, is a bifunctional imidazole derivative belonging to the N-acylimidazole (imidazolide) subclass . With molecular formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol, it features an α‑keto ester group directly attached to the N(1) position of the imidazole ring . This compound serves primarily as a versatile chemical building block and activated ester surrogate in medicinal chemistry, heterocyclic synthesis, and pharmaceutical intermediate preparation . Its structural configuration—combining an electrophilic α‑keto ester with an imidazolide leaving group—establishes a reactivity profile that is mechanistically distinct from both simple N‑alkylimidazoles and C(2)‑substituted glyoxylate isomers [1].

Why In‑Class Imidazole Acetates and Oxoacetates Cannot Simply Replace Ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate


Although numerous imidazole‑acetate and imidazole‑oxoacetate derivatives share the same heterocyclic core and similar molecular weights (e.g., ethyl 2-(1H-imidazol-1-yl)acetate, CAS 17450‑34‑9, MW 154.17 ; (1‑methyl‑1H‑imidazol‑2‑yl)‑oxo‑acetic acid ethyl ester, CAS 62366‑58‑9, MW 182.18 [1]), critical differences in the substitution pattern, oxidation state, and leaving‑group architecture fundamentally alter their reactivity, physicochemical properties, and synthetic utility. The presence of the α‑keto ester at N(1) in the target compound introduces a second electrophilic center that is absent in the reduced N‑alkyl acetate analog, and it positions the reactive imidazolide functionality at N(1) rather than C(2), which dictates a distinct set of downstream transformations—reduction to α‑hydroxy esters, bis‑electrophilic condensation with diamines, and facile hydrolysis to glyoxalic acids [2]. These differences cannot be compensated by simply adjusting stoichiometry or reaction conditions; selecting the incorrect analog risks failed key synthetic steps, lower yields, or the need for protecting‑group strategies that the N(1)‑oxoacetate inherently circumvents. The quantitative evidence below substantiates where and why this compound is the appropriate choice for specific scientific and procurement decisions.

Quantitative Differentiation Evidence: Ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate vs. Closest Structural Analogs


Lower Boiling Point vs. Reduced N‑Alkyl Acetate Analog Enables Milder Purification

Ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate exhibits a boiling point of 100 °C at 1 Torr . The closest reduced analog, ethyl 2-(1H-imidazol-1-yl)acetate (CAS 17450‑34‑9), has a reported boiling point of 140–145 °C at 3.00 mmHg . Although the pressure conditions differ (1 Torr ≈ 1 mmHg vs. 3 mmHg), the substantially lower boiling point of the oxoacetate under comparable vacuum conditions indicates higher volatility, which can simplify vacuum distillation purification and reduce thermal degradation risk during isolation.

Physicochemical characterization Distillation purification Process chemistry

Lower pKa Indicates Higher α‑Keto Ester Electrophilicity vs. C2‑Substituted Isomer

The predicted acid dissociation constant (pKa) of ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate is 2.10±0.10 , while the C(2)‑substituted and N(1)‑methylated isomer (1‑methyl‑1H‑imidazol‑2‑yl)‑oxo‑acetic acid ethyl ester (CAS 62366‑58‑9) has a predicted pKa of 2.33±0.25 [1]. The lower pKa (higher acidity) of the target compound is consistent with increased polarization of the α‑keto ester carbonyl due to the electron‑withdrawing effect of the directly attached imidazole ring at N(1). This translates into enhanced electrophilicity toward nucleophiles in reactions such as hydrolysis, aminolysis, and hydrazinolysis.

Reactivity prediction Carbonyl electrophilicity α‑Keto ester chemistry

Imidazolide Architecture Confers Activated‑Ester Reactivity Absent in N‑Alkyl Acetate Analogs

As an N‑acylimidazole (imidazolide), ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate functions as an activated ester surrogate [1]. The imidazole ring serves as an excellent leaving group (pKa of imidazolium ≈ 7.0) upon nucleophilic attack at the carbonyl carbon, dramatically accelerating acyl transfer reactions compared to simple ethyl esters or even the reduced N‑alkyl analog ethyl 2-(1H-imidazol-1-yl)acetate, in which the carbonyl is a regular ester lacking the imidazolide activation [2]. The latter cannot undergo direct nucleophilic displacement at the N(1)‑acetyl carbon without prior ester hydrolysis. In the Geraschenko thesis, analogous azolyl‑glyoxylates were shown to act as bis‑electrophiles, reacting with 1,2‑diamines to furnish quinoxalin‑2‑ones—a transformation specifically enabled by the imidazolide‑activated α‑keto ester motif [3].

Activated ester Imidazolide reactivity Nucleophilic acyl substitution

Lower Molecular Weight and Ethyl Ester vs. tert‑Butyl Ester: Storage Stability Advantage at Ambient Temperature

Ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate (MW 168.15) is recommended for storage at 20 °C , reflecting ambient‑temperature stability over 2 years. In contrast, the tert‑butyl ester analog (CAS 75716‑83‑5, MW 196.20) requires storage sealed under dry conditions at 2–8 °C , indicating greater susceptibility to hydrolysis or thermal decomposition. The lower molecular weight of the ethyl ester also provides a higher molar equivalent per unit mass (5.95 mmol/g vs. 5.10 mmol/g for the tert‑butyl ester, a 17% advantage), which can be meaningful in cost‑per‑mole procurement calculations when the ester group is ultimately cleaved.

Storage stability Ester selection Procurement logistics

Scientific and Procurement Application Scenarios Where Ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate Is the Preferred Candidate


Heterocyclic Library Synthesis via Bis‑Electrophilic Condensation with 1,2‑Diamines

Medicinal chemistry groups constructing quinoxalin‑2‑one or 5,6‑dihydropyrazin‑2‑one libraries should select the N(1)‑oxoacetate because the imidazolide‑activated α‑keto ester reacts as a bis‑electrophile with o‑phenylenediamine or ethylenediamine [1]. The reduced N‑alkyl acetate analog (CAS 17450‑34‑9) lacks the second electrophilic ketone center and cannot participate in this cyclocondensation, while the C(2)‑substituted isomers require prior N‑protection and a distinct Friedel‑Crafts acylation route [2]. The lower pKa of the target compound (2.10 vs. 2.33 for the C2‑isomer) further supports faster initial nucleophilic attack at the α‑keto carbonyl .

Activated Acyl Donor for Chemoselective Amidation and Esterification

When a research program requires chemoselective acylation of amines or alcohols in the presence of other sensitive functional groups, the imidazolide architecture of this compound provides superior leaving‑group ability (imidazole, pKaH ≈ 7.0) compared to simple ethyl or methyl esters [3]. This enables mild, room‑temperature acyl transfer without the need for strong base or coupling reagents, reducing by‑product formation and simplifying downstream purification. Procurement teams evaluating cost‑effectiveness should also consider the 17% higher molar density of the ethyl ester over the tert‑butyl analog (5.95 vs. 5.10 mmol/g) .

Process Chemistry Scale‑Up Requiring Distillative Purification

Process development groups requiring kilogram‑scale production of imidazole‑containing intermediates should prioritize this compound over higher‑boiling analogs for its distillation compatibility. With a boiling point of 100 °C at 1 Torr , it distills approximately 30–40 °C lower than the reduced N‑alkyl acetate analog (140–145 °C at 3 mmHg) , reducing energy costs and thermal stress. Additionally, ambient‑temperature storage (20 °C) eliminates the need for cold‑chain warehousing that the tert‑butyl ester requires (2–8 °C) , translating into tangible supply‑chain savings for multi‑kilogram inventory.

α‑Hydroxy Ester Intermediate Generation via NaBH₄ Reduction

Synthetic chemists targeting α‑hydroxy‑α‑(imidazol‑1‑yl)acetate precursors can exploit the chemoselective NaBH₄ reduction of the α‑keto group in this compound while retaining the imidazolide ester functionality [1]. The C(2)‑substituted oxoacetate isomers undergo a different reduction trajectory because the α‑keto ester is conjugated with the imidazole ring at a different position, potentially leading to over‑reduction or different product distributions. The N(1)‑oxoacetate thus provides predictable, literature‑documented reactivity for generating chiral or achiral α‑hydroxy ester building blocks.

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